(4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid is a chemical compound with the molecular formula and a molecular weight of 261.3 g/mol. It belongs to the class of heterocyclic compounds, specifically pyrazole derivatives, which are known for their diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in proteomics research, due to its unique structural features that allow for various interactions with biological targets .
The synthesis of (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid typically involves the following steps:
These steps can be performed under various conditions, including solvent-free methods or in specific solvents like ethanol or acetic acid, which can enhance yields and purity .
The compound can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
The mechanism of action for (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid is primarily related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. The sulfonamide group may facilitate binding to active sites due to its polar characteristics, while the pyrazole ring may stabilize interactions through π-stacking or hydrogen bonding.
Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory and analgesic properties, potentially making this compound useful in therapeutic applications targeting pain management or inflammatory conditions .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
(4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid has several scientific uses:
The ongoing research into this compound highlights its importance in drug discovery and development processes .
The synthesis of (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid critically depends on achieving precise regiocontrol during pyrazole core modification. The unsymmetrical nature of pyrazole rings necessitates strategic protection and deprotection sequences to direct substitution to the N1 position, which is essential for subsequent acetic acid side chain installation. A common precursor, 3,5-dimethylpyrazole (DMP), undergoes electrophilic halogenation at the C4 position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile), yielding 4-bromo-3,5-dimethylpyrazole with >90% regioselectivity [6] [8]. This halogenation is facilitated by the electron-donating methyl groups at C3 and C5, which activate the C4 position toward electrophilic attack.
Table 1: Regioselective Halogenation of 3,5-Dimethylpyrazole
Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Br₂ | Acetonitrile | 25 | 2 | 92 |
NBS | Dimethylformamide | 0-5 | 1.5 | 95 |
Cl₂ (gas) | Dichloromethane | -10 | 3 | 85 |
Following halogenation, N1 alkylation proceeds via nucleophilic substitution. The sodium or potassium salt of DMP, generated using strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in dimethyl sulfoxide, reacts with α-haloacetate esters (e.g., ethyl bromoacetate). This step exploits the enhanced nucleophilicity of the pyrazole nitrogen under superbasic conditions (KOH/DMSO), affording ethyl (3,5-dimethylpyrazol-1-yl)acetate in yields exceeding 85% [8]. Crucially, this method minimizes O-alkylation byproducts (<5%) and avoids the need for expensive phase-transfer catalysts. Alternative approaches include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with ethyl glycolate, though this route is less atom-economical [7].
Installation of the dimethylsulfamoyl moiety at the C4 position requires the conversion of the bromo intermediate into a reactive electrophile, typically achieved through lithiation or amination. 4-Bromo-3,5-dimethylpyrazole undergoes halogen-metal exchange at low temperatures (-78°C) using n-butyllithium (n-BuLi) in tetrahydrofuran, generating an aryllithium species. Subsequent quenching with sulfur dioxide (SO₂) yields the corresponding lithium sulfinate, which is oxidized in situ with meta-chloroperbenzoic acid (mCPBA) to furnish the sulfonyl chloride intermediate. This intermediate then undergoes nucleophilic acyl substitution with dimethylamine (HN(CH₃)₂) in dichloromethane or tetrahydrofuran to deliver 4-(dimethylsulfamoyl)-3,5-dimethylpyrazole [7].
A more practical route involves direct amination via copper-catalyzed Ullmann coupling. Heating the 4-bromo precursor with dimethylamine and copper(I) oxide (Cu₂O) in dimethyl sulfoxide at 100–120°C for 12–24 hours provides the dimethylamino derivative. Subsequent oxidation with hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄) yields the sulfamoyl group. While avoiding cryogenic conditions, this method requires careful control of oxidation kinetics to prevent over-oxidation to sulfones [4].
Table 2: Sulfamoylation Routes Comparison
Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Lithiation/SO₂/mCPBA | n-BuLi, SO₂, mCPBA, HNMe₂ | -78°C to 25°C, THF | 75–80 | ≥98 |
Copper-Catalyzed Amination | Cu₂O, HNMe₂, H₂O₂, Na₂WO₄ | 100–120°C, DMSO | 65–70 | 95 |
Schotten-Baumann Reaction | SO₂Cl₂, HNMe₂, NaOH | 0–5°C, H₂O/CH₂Cl₂ | 85 | ≥99 |
For late-stage sulfamoylation, a highly efficient approach employs sulfamoyl chloride (ClSO₂NMe₂) under Schotten-Baumann conditions. The pre-formed (3,5-dimethylpyrazol-1-yl)acetic acid derivative is dissolved in a biphasic system (dichloromethane/water) with sodium hydroxide. Controlled addition of sulfamoyl chloride at 0–5°C minimizes hydrolysis and directs electrophilic substitution to the electron-rich C4 position, achieving yields of 85% with ≥99% purity [7]. Excess base neutralizes the HCl byproduct, driving the reaction to completion.
Carboxylic acid functionality in the target molecule is strategically manipulated through ester protection and deprotection sequences. Ethyl (4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl)acetate serves as a key synthetic intermediate, synthesized by coupling 4-(dimethylsulfamoyl)-3,5-dimethylpyrazole with ethyl bromoacetate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, acetonitrile, 60°C) [5]. Alternatively, carbodiimide-mediated esterification (e.g., N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) catalyst) activates the acetic acid derivative for coupling with alcohols, though this is less efficient for sterically hindered alcohols [7].
Table 3: Ester Hydrolysis Conditions for Acid Liberation
Ester | Hydrolysis Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Ethyl ester | LiOH | THF/H₂O (3:1) | 25 | 2 | 95 |
Ethyl ester | NaOH | Ethanol/H₂O (4:1) | 80 | 1 | 90 |
tert-Butyl ester | Trifluoroacetic acid | Dichloromethane | 25 | 4 | 85 |
Benzyl ester | H₂, Pd/C | Methanol | 25 | 3 | 92 |
Final deprotection to the carboxylic acid is optimally achieved via alkaline hydrolysis. Ethyl ester derivatives undergo saponification with lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at ambient temperature, providing the target acid in near-quantitative yields (≥95%) with minimal degradation of the sulfamoyl group [5] [7]. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)-mediated hydrolysis is avoided due to the risk of sulfamoyl cleavage. For tert-butyl esters, acidolysis with trifluoroacetic acid (TFA) in dichloromethane cleanly removes the protecting group [3]. Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) in aqueous buffer at pH 7–8, enabling selective hydrolysis without metal catalysts, though reaction times extend to 24–48 hours [3] [4]. Purification typically involves acidification to pH 2–3 followed by recrystallization from ethanol/water mixtures, yielding analytically pure (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid as a stable crystalline solid .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0